

spectroscopic comparison of 4-tert-butylaniline and 2,4,6-tri-tert-butylaniline

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Compound of Interest

Compound Name: 4-tert-Butylaniline

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A Spectroscopic Duel: Unmasking the Steric Effects in Substituted Anilines

A comparative guide to the spectroscopic properties of **4-tert-butylaniline** and its sterically hindered counterpart, 2,4,6-tri-tert-butylaniline.

In the realm of organic chemistry, the substitution pattern on an aromatic ring profoundly influences its electronic and steric environment, which in turn dictates its chemical reactivity and physical properties. This guide provides a detailed spectroscopic comparison of **4-tert-butylaniline** and 2,4,6-tri-tert-butylaniline, two molecules that serve as excellent models for understanding the impact of steric hindrance on the spectral characteristics of anilines. This analysis is crucial for researchers in drug development and materials science where precise molecular characterization is paramount.

Molecular Structures at a Glance

The key difference between the two molecules lies in the placement of the bulky tert-butyl groups. In **4-tert-butylaniline**, a single tert-butyl group is positioned para to the amino group, exerting minimal steric influence on the amine functionality. In contrast, 2,4,6-tri-tert-butylaniline features three tert-butyl groups flanking the amino group, creating a highly congested steric environment.

Caption: Molecular structures of **4-tert-butylaniline** and 2,4,6-tri-tert-butylaniline.



Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-tert-butylaniline** and 2,4,6-tri-tert-butylaniline.

¹H NMR Data

Compound	Chemical Shift (δ) ppm
4-tert-butylaniline	~7.2 (d, 2H, Ar-H ortho to t-Bu), ~6.6 (d, 2H, Ar-H ortho to NH ₂), ~3.6 (s, 2H, NH ₂), ~1.3 (s, 9H, $C(CH_3)_3)[1]$
2,4,6-tri-tert-butylaniline	~7.2 (s, 2H, Ar-H), ~4.6 (s, 2H, NH ₂), ~1.4 (s, 18H, 2,6-di-C(CH ₃) ₃), ~1.3 (s, 9H, 4-C(CH ₃) ₃)[2]

¹³C NMR Data

Compound	Chemical Shift (δ) ppm
4-tert-butylaniline	~144 (Ar-C-NH ₂), ~140 (Ar-C-t-Bu), ~126 (Ar-CH ortho to t-Bu), ~115 (Ar-CH ortho to NH ₂), ~34 (quaternary C of t-Bu), ~31 (CH ₃ of t-Bu)[3]
2,4,6-tri-tert-butylaniline	~142 (Ar-C-NH ₂), ~138 (Ar-C ortho to NH ₂), ~136 (Ar-C para to NH ₂), ~122 (Ar-CH), ~35 (quaternary C of 4-t-Bu), ~34 (quaternary C of 2,6-di-t-Bu), ~32 (CH ₃ of 2,6-di-t-Bu), ~31 (CH ₃ of 4-t-Bu)[4][5]

IR Data



Compound	Key Absorptions (cm ⁻¹)
4-tert-butylaniline	~3450-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1520 (Ar C=C stretch), ~830 (para-disubstituted C-H bend)[6] [7]
2,4,6-tri-tert-butylaniline	~3500-3300 (N-H stretch, sharp bands due to reduced H-bonding), ~3050 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1600 (N-H bend), ~1500 (Ar C=C stretch), ~880 (isolated Ar C-H bend)[4][8]

Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-tert-butylaniline	149	134 ([M-CH ₃] ⁺), 106 ([M- C(CH ₃) ₃] ⁺)[9]
2,4,6-tri-tert-butylaniline	261	246 ([M-CH ₃] ⁺), 204 ([M-C(CH ₃) ₃] ⁺), 148 ([M-2C(CH ₃) ₃] ⁺)[10]

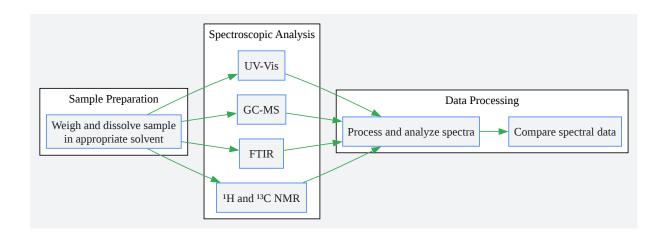
UV-Vis Data

Compound	λmax (nm)	
4-tert-butylaniline	~238, ~290 (in various solvents)	
2,4,6-tri-tert-butylaniline	A bathochromic (red) shift compared to aniline is expected due to the electron-donating tert-butyl groups. However, steric hindrance from the ortho-substituents may disrupt the conjugation of the amino group's lone pair with the aromatic ring, potentially leading to a hypsochromic (blue) shift or a decrease in molar absorptivity compared to less hindered anilines.[8]	



Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.



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Caption: General workflow for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Approximately 5-10 mg of the aniline derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11] Tetramethylsilane (TMS) is used as an internal standard.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.



Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A standard FTIR spectrometer.
- Sample Preparation (Liquid Samples): For liquid samples like **4-tert-butylaniline**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[12]
- Sample Preparation (Solid Samples): For solid samples like 2,4,6-tri-tert-butylaniline, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.[13]
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates or the clean ATR crystal is recorded and subtracted from the sample spectrum.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: A dilute solution of the aniline derivative is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions: A suitable capillary column (e.g., a non-polar column like DB-5) is used. The oven temperature is programmed to increase gradually to ensure good separation. The injector and detector temperatures are set appropriately.
- MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode.
 Data is collected over a mass range of m/z 50-300.

UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the aniline derivative is prepared in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).[14]



 Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is determined.[14]

Interpretation and Comparison

The spectroscopic data reveals significant differences between the two molecules, primarily attributable to the steric hindrance in 2,4,6-tri-tert-butylaniline.

- ¹H NMR: The aromatic region of **4-tert-butylaniline** shows a typical AA'BB' splitting pattern for a para-substituted benzene ring. In contrast, the two aromatic protons of 2,4,6-tri-tert-butylaniline appear as a singlet due to their chemical equivalence. The NH₂ protons in 2,4,6-tri-tert-butylaniline are significantly deshielded compared to those in **4-tert-butylaniline**, which may be due to the constrained environment.
- 13C NMR: The number of unique carbon signals in the aromatic region reflects the symmetry of each molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
- IR Spectroscopy: The most notable difference is in the N-H stretching region. The N-H bands in 2,4,6-tri-tert-butylaniline are sharper and at a slightly higher wavenumber. This is because the bulky tert-butyl groups sterically hinder intermolecular hydrogen bonding between the amine groups.
- Mass Spectrometry: Both molecules show a clear molecular ion peak. The fragmentation patterns are dominated by the loss of a methyl group ([M-15]+) and a tert-butyl group ([M-57]+), which are characteristic of tert-butyl substituted compounds.
- UV-Vis Spectroscopy: The electron-donating tert-butyl group in 4-tert-butylaniline causes a bathochromic shift (red shift) of the absorption bands compared to unsubstituted aniline. In 2,4,6-tri-tert-butylaniline, the steric hindrance from the ortho tert-butyl groups can twist the amino group out of the plane of the benzene ring. This disruption of conjugation between the nitrogen lone pair and the aromatic π-system can lead to a hypsochromic shift (blue shift) and a decrease in the intensity of the absorption bands.

This comprehensive spectroscopic comparison highlights the powerful role of steric effects in modulating the properties of aromatic amines. The data and protocols presented here serve as



a valuable resource for researchers working with substituted anilines and other sterically demanding molecular systems.

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